molecular formula C22H22F3N3O4S B253602 ethyl 4-((4-(N-isopropylsulfamoyl)phenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate

ethyl 4-((4-(N-isopropylsulfamoyl)phenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate

Cat. No. B253602
M. Wt: 481.5 g/mol
InChI Key: FWNNANRIZRBONJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-((4-(N-isopropylsulfamoyl)phenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate is a synthetic compound that belongs to the family of quinoline carboxylates. It has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of Ethyl 4-((4-(N-isopropylsulfamoyl)phenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in cell proliferation and survival. It has been shown to inhibit the activity of protein kinases such as Akt and ERK, which are known to play a critical role in cancer cell growth and survival.
Biochemical and Physiological Effects:
Ethyl 4-((4-(N-isopropylsulfamoyl)phenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. It has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 4-((4-(N-isopropylsulfamoyl)phenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate in lab experiments is its high potency and specificity. It has been shown to have a low toxicity profile and is well-tolerated in vivo. However, one of the limitations of using this compound is its relatively high cost, which may limit its widespread use in research.

Future Directions

There are several future directions for research on Ethyl 4-((4-(N-isopropylsulfamoyl)phenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate. One area of interest is in the development of new analogs with improved potency and selectivity for specific targets. Another potential direction is in the investigation of its use in combination with other drugs or therapies to enhance its anti-tumor activity. Additionally, further studies are needed to better understand its mechanism of action and to identify new therapeutic applications for this compound.

Synthesis Methods

The synthesis of Ethyl 4-((4-(N-isopropylsulfamoyl)phenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate involves the reaction of 4-(N-isopropylsulfamoyl)aniline with ethyl 7-amino-4-trifluoromethylquinoline-3-carboxylate in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is obtained in good yield after purification by column chromatography or recrystallization.

Scientific Research Applications

Ethyl 4-((4-(N-isopropylsulfamoyl)phenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate has been used extensively in scientific research as a tool for studying various biochemical and pharmacological processes. One of the primary applications of this compound is in the field of cancer research, where it has been shown to have potent anti-tumor activity in vitro and in vivo. It has also been used as a fluorescent probe for detecting protein kinase activity in cells and as a ligand for studying the structure and function of G protein-coupled receptors.

properties

Product Name

ethyl 4-((4-(N-isopropylsulfamoyl)phenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate

Molecular Formula

C22H22F3N3O4S

Molecular Weight

481.5 g/mol

IUPAC Name

ethyl 4-[4-(propan-2-ylsulfamoyl)anilino]-7-(trifluoromethyl)quinoline-3-carboxylate

InChI

InChI=1S/C22H22F3N3O4S/c1-4-32-21(29)18-12-26-19-11-14(22(23,24)25)5-10-17(19)20(18)27-15-6-8-16(9-7-15)33(30,31)28-13(2)3/h5-13,28H,4H2,1-3H3,(H,26,27)

InChI Key

FWNNANRIZRBONJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC3=CC=C(C=C3)S(=O)(=O)NC(C)C)C(F)(F)F

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC3=CC=C(C=C3)S(=O)(=O)NC(C)C)C(F)(F)F

Origin of Product

United States

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